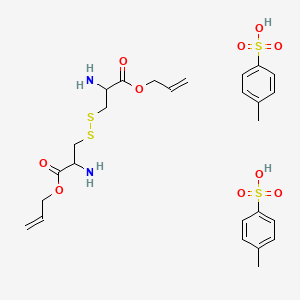

(H-Cys-allyl ester) 2 p-tosylate

Description

(H-Cys-allyl ester)₂·2 p-tosylate is a cystine derivative where two cysteine residues are modified with allyl ester groups and linked via a disulfide bond. Each cysteine is paired with a p-toluenesulfonate (p-tosylate) counterion, enhancing solubility and stability in synthetic applications. The compound has the molecular formula C₁₂H₂₀N₂O₄S₂·2C₇H₈O₃S, a molecular weight of 664.84 g/mol, and the CAS registry number 142601-71-6 . It is commonly used in peptide synthesis as a protected intermediate, where the allyl ester serves as a temporary protecting group for the cysteine thiol, allowing selective deprotection under mild conditions (e.g., palladium catalysis) .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-[(2-amino-3-oxo-3-prop-2-enoxypropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKBMTUQCIEQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O10S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The preparation of (H-Cys-allyl ester)₂ p-tosylate typically involves two major steps:

- Esterification of L-cystine with allyl alcohol

- Formation of the di(p-toluenesulfonate) salt via tosylation

The overall reaction can be summarized as follows:

| Step | Reaction Description | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification of L-cystine with allyl alcohol | L-cystine, allyl alcohol, thionyl chloride or acid catalyst | Low temperature (-10 °C to RT), stirring for 24 h | ~60-90% (varies by ester type) |

| 2 | Tosylation to form di(p-toluenesulfonate) salt | p-Toluenesulfonyl chloride, base (e.g., triethylamine) | Room temperature, organic solvent (e.g., dichloromethane) | Not explicitly quantified |

Detailed Esterification Procedure

Based on the synthesis of S-allyl cysteine esters (a close analog), the esterification proceeds by treating L-cystine or S-allyl cysteine with allyl alcohol activated by thionyl chloride under cold conditions:

- Thionyl chloride (3 equivalents) is added dropwise to dry allyl alcohol cooled to approximately -10 °C.

- The resulting solution is stirred for 5 minutes and then L-cystine or S-allyl cysteine is added.

- The mixture is maintained at -10 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 24 hours.

- Excess alcohol is removed by distillation.

- The crude product is purified by column chromatography using dichloromethane-methanol mixtures.

This method yields the allyl ester of cysteine with yields ranging from 60% to 90%, depending on the specific ester and conditions.

Tosylation to Form Di(p-toluenesulfonate) Salt

The esterified product is then converted into its di(p-toluenesulfonate) salt by reaction with p-toluenesulfonyl chloride (tosyl chloride):

- The allyl ester of cystine is dissolved in an organic solvent such as dichloromethane.

- Tosyl chloride is added in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

- The reaction is typically carried out at room temperature with stirring for several hours.

- The product precipitates or is isolated by solvent removal and recrystallization.

This step results in the formation of the bisallyl ester di(p-toluenesulfonate) salt, stabilizing the compound and enhancing its solubility and reactivity for further applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | -10 °C during esterification; RT for tosylation | Low temperature favors selectivity and yield |

| Solvent | Dry allyl alcohol (esterification); dichloromethane (tosylation) | Anhydrous conditions critical for esterification |

| Reaction time | 24 hours (esterification); several hours (tosylation) | Extended stirring ensures complete reaction |

| Molar ratios | Thionyl chloride:allyl alcohol ~3:1; tosyl chloride:ester ~2:1 | Excess reagents drive reaction to completion |

| Purification | Column chromatography (esterification); recrystallization (tosylation) | Ensures high purity of final product |

Analytical Data and Characterization

The product (H-Cys-allyl ester)₂ p-tosylate is characterized by:

- Molecular Formula: C₂₆H₃₆N₂O₁₀S₄

- Molecular Weight: 664.83 g/mol

- Physical Appearance: Colorless crystalline solid or needles

- Melting Point: Typically around 114-116 °C (for related esters)

- Spectroscopic Data:

- ^1H NMR shows signals corresponding to allyl protons (CH₂=CH-CH₂), cystine backbone, and aromatic protons from tosylate groups.

- ^13C NMR confirms carbonyl carbons (ester), allyl carbons, and aromatic carbons.

- Mass Spectrometry: Confirms molecular ion peak consistent with the bisallyl ester di(p-toluenesulfonate) salt.

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s disulfide bonds make it useful in studying protein folding and stability.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate involves its ability to interact with biological molecules through its functional groups. The disulfide bonds can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a class of amino acid esters modified with sulfonate counterions. Key structural analogs include:

Key Differences

Amino Acid Backbone: The cystine derivative enables disulfide bond formation, critical for stabilizing peptide structures, whereas alanine, leucine, and glycine derivatives lack this capability . GABA derivatives (e.g., γ-aminobutyric acid benzyl ester p-tosylate) are non-proteinogenic and used in neuroscience research .

Ester Group Reactivity :

- Allyl esters (in cystine, alanine, and leucine derivatives) allow deprotection under mild, metal-catalyzed conditions, minimizing side reactions.

- Benzyl esters (e.g., glycine benzyl ester p-tosylate) require stronger acidic or reductive conditions for removal, making them less versatile in sensitive syntheses .

Stability and Storage :

- The cystine derivative requires storage at -20 °C , likely due to the lability of the disulfide bond, while alanine and leucine analogs are stable at higher temperatures .

Synthetic Utility :

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for (H-Cys-allyl ester)₂ p-tosylate?

- Methodology :

- Synthesis : React L-cysteine with allyl bromide in anhydrous conditions to form the allyl ester. Introduce the p-toluenesulfonate counterion via acid-base reaction with p-toluenesulfonic acid.

- Purification : Use recrystallization in a solvent system (e.g., ethanol/water) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using H/C NMR and mass spectrometry .

- Storage : Store at -20 ±5°C in airtight, desiccated containers to prevent hydrolysis .

Q. What are the critical handling and storage requirements for this compound?

- Handling : Use PPE (gloves, lab coats, protective eyewear) and work in a fume hood. Avoid inhalation or skin contact due to potential mutagenicity .

- Storage : Maintain at -20°C; equilibrate to room temperature before use to prevent condensation. Use desiccants to mitigate moisture absorption .

- Disposal : Treat as hazardous waste. Incinerate or dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How does the allyl ester group influence reactivity in peptide synthesis, and what deprotection strategies are effective?

- Role of Allyl Ester : Protects the cysteine thiol during solid-phase peptide synthesis (SPPS). Unlike benzyl esters, allyl groups are removed under mild conditions using Pd(0)-catalyzed deprotection (e.g., Pd(PPh₃)₄ in THF with morpholine) to retain acid-sensitive side chains .

- Optimization : Monitor deprotection efficiency via Ellman’s test for free thiols. Adjust catalyst loading (0.5–2 mol%) and reaction time (1–4 hrs) based on substrate steric hindrance .

Q. How can researchers design stability studies to evaluate the compound under varying pH and temperature conditions?

- Experimental Design :

- Accelerated Stability Testing : Incubate the compound at pH 2–10 (buffers: citrate-phosphate-borate) and temperatures (4°C, 25°C, 40°C).

- Analytical Methods : Quantify degradation via LC-MS (e.g., monitoring parent ion [M+H]⁺ at m/z 665.84) and calculate degradation rate constants () .

- Data Analysis : Use Arrhenius plots to extrapolate shelf-life at storage temperatures. For example, if (time to 10% degradation) is 30 days at 40°C, predict stability at -20°C .

Q. How to resolve contradictions in reported reaction yields involving this compound?

- Root-Cause Analysis :

- Purity Variability : Cross-check starting material purity (e.g., cysteine oxidation state via iodometric titration) .

- Reaction Conditions : Compare solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (1.2–2.0 eq. allyl bromide).

- Statistical Evaluation : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst type, reaction time) and optimize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.